1,3,6,8-Tetrachlorodibenzo-P-dioxin

Vue d'ensemble

Description

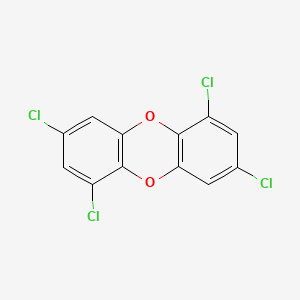

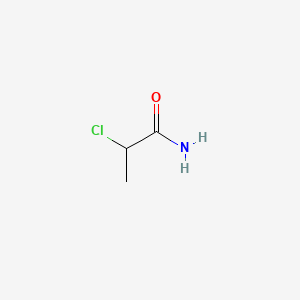

1,3,6,8-Tetrachlorodibenzo-P-dioxin is a chlorinated organic compound belonging to the family of polychlorinated dibenzo-p-dioxins. It is characterized by the presence of four chlorine atoms attached to the dibenzo-p-dioxin skeleton. This compound is known for its persistence in the environment and potential toxic effects.

Mécanisme D'action

Target of Action

1,3,6,8-Tetrachlorodibenzo-P-dioxin primarily targets the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . It plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

The activation of AhR by this compound affects various biochemical pathways. It leads to the suppression of humoral immune responses, characterized by decreased B cell to plasma cell differentiation and suppression of immunoglobulin production . It also promotes immunosuppression via modulations in the cecal metabolome .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by its persistence and bioaccumulation in fatty tissues of animals and humans due to its hydrophobic nature and resistance towards metabolism . Urinary excretion is a minor pathway, accounting for less than 1% to 28% of total excreted radioactivity, while fecal excretion accounts for 72% to more than 99% of eliminated radioactivity .

Result of Action

The molecular and cellular effects of this compound’s action are profound. It results in the suppression of B-cell function, leading to decreased B cell to plasma cell differentiation and suppression of immunoglobulin production . Oxidation produces epoxide carcinogens that are rapidly detoxified by conjugation, but some molecules may escape to the nucleus of the cell and bind to DNA causing a mutation, resulting in cancer initiation .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It is formed as an unintentional by-product of incomplete combustion and may be released to the environment during the combustion of fossil fuels and wood, and during the incineration of municipal and industrial wastes . Its persistence and bioaccumulation in the environment pose significant health risks to humans and wildlife .

Analyse Biochimique

Biochemical Properties

1,3,6,8-Tetrachlorodibenzo-P-dioxin interacts with several biomolecules, primarily through the aryl hydrocarbon receptor (AhR). Upon binding to AhR, this compound activates the receptor, leading to its translocation into the nucleus where it dimerizes with the AhR nuclear translocator. This complex then binds to xenobiotic response elements in the DNA, initiating the transcription of various genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes . These interactions highlight the compound’s role in modulating gene expression and enzyme activity, which are crucial for its biochemical effects.

Cellular Effects

This compound exerts profound effects on cellular processes. It influences cell signaling pathways, particularly those mediated by the AhR. The activation of AhR by this compound leads to alterations in gene expression, affecting various cellular functions such as cell cycle regulation, apoptosis, and differentiation . Additionally, this compound disrupts cellular metabolism by inducing oxidative stress and altering lipid metabolism, which can result in steatosis and other metabolic disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the AhR, which acts as a ligand-activated transcription factor Upon binding, the AhR undergoes a conformational change, dissociates from its chaperone proteins, and translocates to the nucleusThis binding initiates the transcription of genes involved in xenobiotic metabolism, such as those encoding cytochrome P450 enzymes . This mechanism underscores the compound’s ability to modulate gene expression and enzyme activity at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known for its stability and resistance to degradation, which allows it to persist in biological systems for extended periods . Long-term exposure to this compound can lead to chronic effects such as immunosuppression, carcinogenesis, and endocrine disruption . These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term toxicity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can induce subtle changes in gene expression and enzyme activity, while higher doses can lead to more pronounced toxic effects such as hepatotoxicity, immunotoxicity, and teratogenicity . In some cases, high doses of this compound can be lethal, underscoring the importance of understanding its dose-response relationship in toxicological studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the AhR. Upon activation, the AhR regulates the expression of genes involved in xenobiotic metabolism, including those encoding cytochrome P450 enzymes . These enzymes play a crucial role in the biotransformation of this compound, facilitating its detoxification and elimination from the body. The compound’s high lipophilicity and resistance to metabolism can lead to its accumulation in tissues, contributing to its long-term toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its lipophilic nature . The compound can accumulate in lipid-rich tissues such as adipose tissue and the liver, where it can exert its toxic effects. Additionally, this compound can bind to transport proteins, which may facilitate its distribution within the body .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the AhR. Upon binding to the AhR in the cytoplasm, the complex translocates to the nucleus, where it exerts its effects on gene expression . This nuclear localization is crucial for the compound’s ability to modulate transcriptional activity and influence cellular functions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,6,8-Tetrachlorodibenzo-P-dioxin can be synthesized through various methods, including the chlorination of dibenzo-p-dioxin. One common synthetic route involves the reaction of dibenzo-p-dioxin with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

Industrial production of this compound often involves the chlorination of precursor compounds in large-scale reactors. The process is carefully controlled to ensure the desired degree of chlorination and to minimize the formation of unwanted by-products. The final product is purified through various techniques, including distillation and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

1,3,6,8-Tetrachlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.

Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve selective reduction.

Substitution: Nucleophiles such as hydroxide ions and amines can be used to substitute chlorine atoms. Reactions are often conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various chlorinated and dechlorinated derivatives of dibenzo-p-dioxin, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1,3,6,8-Tetrachlorodibenzo-P-dioxin has several scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzo-p-dioxins in various chemical reactions and environmental processes.

Biology: Research on its toxicological effects helps in understanding the impact of dioxins on biological systems, including their role as endocrine disruptors.

Medicine: Studies on its mechanism of action contribute to the development of therapeutic strategies to mitigate dioxin toxicity.

Industry: It is used in the development of analytical methods for detecting and quantifying dioxins in environmental samples.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.

Polychlorinated Dibenzofurans: Structurally similar compounds with varying degrees of chlorination.

Polychlorinated Biphenyls: Another class of chlorinated organic compounds with similar environmental and toxicological properties.

Uniqueness

1,3,6,8-Tetrachlorodibenzo-P-dioxin is unique due to its specific pattern of chlorination, which influences its chemical reactivity and biological effects. Its distinct structure allows for targeted studies on the impact of chlorine substitution on the properties of dibenzo-p-dioxins.

Propriétés

IUPAC Name |

1,3,6,8-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQFXRBLGNEOGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872011 | |

| Record name | 1,3,6,8-tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33423-92-6 | |

| Record name | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33423-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033423926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,8-tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P30XU4W6C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1,3,6,8-Tetrachlorodibenzo-p-dioxin taken up by organisms, and what are the potential consequences?

A2: Aquatic organisms like rainbow trout fry and fathead minnows readily accumulate 1,3,6,8-TCDD from water, exhibiting high bioconcentration factors. [] This uptake primarily occurs through the gills and digestive tract, with 1,3,6,8-TCDD ultimately accumulating in tissues like the bile, where it can be metabolized. [] While elimination rates are relatively rapid, the continuous exposure of aquatic organisms to even low environmental levels of 1,3,6,8-TCDD raises concerns about potential long-term effects on their health and reproduction. []

Q2: Can this compound be degraded in the environment?

A3: Research has shown that 1,3,6,8-TCDD can degrade in natural water under sunlight exposure, with degradation occurring at similar rates in both sterile and non-sterile conditions. [] This suggests that photodegradation plays a significant role in the natural attenuation of 1,3,6,8-TCDD in the environment. [] Additionally, white-rot fungi, such as Phlebia brevispora and Phlebia lindtneri, have shown promise in biodegrading 1,3,6,8-TCDD. [, ] These fungi produce extracellular enzymes like peroxidases, which can break down the 1,3,6,8-TCDD molecule. [, ] Understanding these natural degradation processes is crucial for developing effective bioremediation strategies for contaminated environments.

Q3: How does the structure of this compound influence its bioactivity?

A4: Although 1,3,6,8-TCDD shares a similar structure with the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), subtle differences in chlorine atom positioning significantly impact their interactions with the aryl hydrocarbon receptor (AhR). [] This receptor plays a crucial role in mediating the toxicity of dioxins. [] While 2,3,7,8-TCDD strongly induces AhR activity, leading to various downstream toxic effects, 1,3,6,8-TCDD exhibits much weaker AhR induction. [] This suggests that the specific arrangement of chlorine atoms in the dioxin molecule dictates its binding affinity to the AhR and, consequently, its overall toxicity profile. []

Q4: What analytical techniques are employed in the study of this compound?

A5: Research on 1,3,6,8-TCDD utilizes various analytical techniques for detection, quantification, and monitoring. High-performance liquid chromatography (HPLC) is commonly used to separate and identify 1,3,6,8-TCDD and its potential metabolites in environmental samples. [] Additionally, radiolabeling with Carbon-14 (14C) allows researchers to track the fate and distribution of 1,3,6,8-TCDD in both laboratory and field settings. [, ] These techniques are crucial for understanding the behavior of 1,3,6,8-TCDD in various environments and evaluating the effectiveness of remediation strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal](/img/structure/B1208394.png)

![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)